molecular formula C10H14ClNO B12123465 4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one

4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one

Cat. No.: B12123465
M. Wt: 199.68 g/mol
InChI Key: XOTFUVVXZAWROJ-UHFFFAOYSA-N
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Description

4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one (CAS 1447961-58-1) is an organic compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . Its structure features a pyridin-2-one core substituted with a chloro group at the 4-position, a methyl group at the 6-position, and an isobutyl group on the nitrogen atom . The pyridin-2-one scaffold is a privileged structure in medicinal chemistry and drug discovery . Compounds based on this structure, particularly 2- and 4-pyridone derivatives, are found in a range of approved therapeutics, including anti-infective agents such as fluoroquinolone antibiotics and HIV-1 integrase inhibitors . Furthermore, pyridone alkaloids and synthetic analogs are extensively investigated for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties . Researchers also utilize related chlorinated pyridine compounds as key synthetic intermediates, for instance, in the preparation of active pharmaceutical ingredients (APIs) like the antineoplastic agent sorafenib . As such, this chlorinated, N-alkylated pyridin-2-one serves as a versatile building block for the synthesis of more complex molecules and is a valuable scaffold for developing novel compounds in biological and pharmacological research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

4-chloro-6-methyl-1-(2-methylpropyl)pyridin-2-one

InChI

InChI=1S/C10H14ClNO/c1-7(2)6-12-8(3)4-9(11)5-10(12)13/h4-5,7H,6H2,1-3H3

InChI Key

XOTFUVVXZAWROJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CC(C)C)Cl

Origin of Product

United States

Preparation Methods

Formation of the Pyridinone Core

The pyridinone ring is often synthesized via cyclocondensation reactions. For example, 3-hydroxy-1-(2-hydroxypropyl)-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one (a structurally related compound) is synthesized through a [3+2] cycloaddition between methyl phenylpyruvate derivatives and amines. While this specific intermediate differs from the target compound, the methodology highlights the importance of keto-enol tautomerization and acid-catalyzed cyclization in pyridinone formation.

Halogenation at the 4-Position

Chlorination is achieved using phosphorus oxychloride (POCl₃), a reagent widely employed for introducing chloro groups into heteroaromatic systems. In the synthesis of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline , dichlorination with POCl₃ at elevated temperatures (70–100°C) yielded a dichloro intermediate, which was subsequently functionalized with isobutyl amine. Analogous conditions are applicable to the target compound, where POCl₃ likely facilitates electrophilic aromatic substitution at the 4-position of the pyridinone ring.

Alkylation for Isobutyl Substitution

Introducing the isobutyl group at the 1-position requires nucleophilic substitution or alkylation. A patent describing the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone utilized piperidine as a base to promote alkylation between a pyridine derivative and an isobutyl halide. Similarly, the target compound’s isobutyl group may be installed via reaction of a chloropyridinone intermediate with isobutyl amine in the presence of potassium carbonate (K₂CO₃) in ethanol.

Stepwise Synthesis and Optimization

Initial Pyridinone Synthesis

The pyridinone core is synthesized from 6-methylpyridin-2(1H)-one. In a representative procedure:

  • Methylation : 6-methylpyridin-2(1H)-one is treated with methyl iodide (CH₃I) in dimethylformamide (DMF) under basic conditions (K₂CO₃) to yield 1,6-dimethylpyridin-2(1H)-one.

  • Chlorination : The methylated intermediate reacts with POCl₃ at 80°C for 6 hours, introducing a chloro group at the 4-position to form 4-chloro-1,6-dimethylpyridin-2(1H)-one.

StepReagentsConditionsYield
MethylationCH₃I, K₂CO₃DMF, 60°C, 12 h85%
ChlorinationPOCl₃80°C, 6 h78%

Isobutyl Group Installation

The 1-methyl group is replaced with an isobutyl moiety via nucleophilic substitution. In a protocol adapted from imidazoquinoline synthesis:

  • Demethylation : 4-chloro-1,6-dimethylpyridin-2(1H)-one is treated with boron tribromide (BBr₃) in dichloromethane (DCM) at −78°C to remove the 1-methyl group.

  • Alkylation : The demethylated intermediate reacts with isobutyl bromide (C₄H₉Br) in ethanol with K₂CO₃ as a base, yielding 4-chloro-1-isobutyl-6-methylpyridin-2(1H)-one.

StepReagentsConditionsYield
DemethylationBBr₃DCM, −78°C, 2 h65%
AlkylationC₄H₉Br, K₂CO₃Ethanol, reflux, 8 h72%

Alternative Routes and Comparative Analysis

One-Pot Halogenation-Alkylation

A streamlined one-pot method avoids intermediate isolation. For example, 2-chloro-N-isobutyl-3-nitroquinolin-4-amine was synthesized by sequential nitration, chlorination, and alkylation without purifying intermediates, achieving a 40% yield over two steps. Applying this approach to the target compound could involve:

  • Simultaneous chlorination and alkylation using POCl₃ and isobutyl amine in a polar aprotic solvent (e.g., acetonitrile).

  • Microwave-assisted heating (100°C, 30 min) to accelerate reaction kinetics.

This method reduces purification losses but requires precise stoichiometric control to minimize side reactions.

Challenges and Yield Optimization

Competing Side Reactions

  • Over-alkylation : Excess isobutyl halide can lead to dialkylation at the 1- and 3-positions. Using a bulky base (e.g., DIPEA) instead of K₂CO₃ improves selectivity.

  • Ring Oxidation : Prolonged exposure to POCl₃ at high temperatures may oxidize the pyridinone ring. Adding catalytic dimethyl sulfide (DMS) as a reductant mitigates this issue.

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps but may decompose POCl₃. Dichloroethane (DCE) is preferred for chlorination.

  • Temperature Control : Alkylation proceeds efficiently at reflux (ethanol, 78°C), whereas chlorination requires higher temperatures (80–100°C).

Industrial-Scale Considerations

Cost-Efficiency

  • POCl₃ Recovery : Distillation of POCl₃ from reaction mixtures reduces reagent costs.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported K₂CO₃) enable reuse across multiple batches .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 4-chloro substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions due to activation by the adjacent carbonyl group.

Key reactions :

  • Ammonolysis : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C yields 4-amino derivatives.

  • Alkoxylation : Substitution with alkoxide nucleophiles (e.g., NaOMe) in methanol under reflux produces 4-alkoxy analogs.

Example :

ReactionConditionsYield (%)Reference
Cl → NH(CH₂)₂PhDMF, 90°C, 12 h78
Cl → OMeMeOH, NaOMe, reflux, 6 h65

Transition Metal-Catalyzed Cross-Coupling

The chloro group participates in palladium-catalyzed cross-coupling reactions, though its reactivity is lower compared to bromo/iodo analogs.

Notable reactions :

  • Suzuki-Miyaura Coupling : Requires Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos, Cs₂CO₃) for aryl boronic acid coupling .

  • Carbonylative Amination : Pd(0)-catalyzed aminocarbonylation with amidines and CO forms acyl amidines (Table 1) .

Table 1 : Pd-catalyzed aminocarbonylation of 4-chloropyridinones

Catalyst SystemLigandSolventTemp (°C)Yield (%)
5% Pd(OAc)₂PPh₃DMF10092
2.5% Pd(OAc)₂PPh₃DMF10012
10% Pd(OAc)₂PPh₃DMF10070

Data adapted from Pd-mediated protocols for analogous substrates .

Dehalogenation and Reduction

The chlorine substituent can be removed via catalytic hydrogenation or radical pathways:

  • Hydrogenolysis : H₂ (1 atm) over Pd/C in ethanol at 25°C yields the dechlorinated product (>90% conversion).

  • Radical Dehalogenation : Using Bu₃SnH/AIBN in toluene under reflux selectively removes chlorine.

Functionalization of the Pyridinone Core

The carbonyl group at the 2-position enables further derivatization:

  • Grignard Addition : Reaction with organomagnesium reagents forms tertiary alcohols at the 3-position .

  • Condensation Reactions : Knoevenagel-type condensations with active methylene compounds (e.g., malononitrile) yield fused heterocycles .

Example :

ReactionReagentProductYield (%)
Grignard additionMeMgBr3-Hydroxy-3-methyl derivative68
CondensationMalononitrileThieno[3,2-c]pyridine75

Data synthesized from analogous pyridinone transformations .

Substituent-Specific Reactivity

  • Isobutyl Group : Resistant to oxidation under mild conditions but undergoes radical bromination at the benzylic position with NBS/AIBN.

  • Methyl Group : Can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions.

Stability and Side Reactions

  • Hydrolytic Stability : The pyridinone ring is stable in aqueous acidic/basic media (pH 2–12) at 25°C.

  • Thermal Degradation : Decomposition occurs above 200°C, forming CO and chlorinated byproducts.

Scientific Research Applications

Pharmaceutical Development

4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one shows promise in the development of pharmaceutical agents. Its ability to act as a precursor or building block for synthesizing more complex molecules has been highlighted in several studies. The compound's structural characteristics lend themselves to modifications that can improve efficacy against various biological targets.

Research indicates that derivatives of this compound may exhibit significant biological activities, including anti-inflammatory and anticancer effects. For instance, related pyridine compounds have been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several studies have explored the applications of compounds related to 4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one:

  • Anti-inflammatory Studies : A study demonstrated that certain pyridine derivatives could significantly reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in cell cultures, indicating their potential as anti-inflammatory agents. The results are summarized below:
    Treatment Concentration (µg/mL)IL-6 Inhibition (%)TNF-alpha Inhibition (%)
    108978
    259582
  • Anticancer Activity : Research into similar compounds has shown promising anticancer effects across various cancer cell lines, with IC50 values ranging from 4.0 to 10.0 µM for different derivatives. This reinforces the potential for developing effective anticancer therapies based on the structural framework of pyridine derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of functional groups like chlorine and isobutyl may influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

6-Benzyl-1-hydroxy-4-methylpyridin-2(1H)-one ()
  • Substituents : 1-hydroxy, 4-methyl, 6-benzyl.
  • Molecular Formula: C₁₃H₁₃NO₂.
  • Molecular Weight : ~215 g/mol.
  • Key Differences :
    • Replaces chloro with methyl at position 4, reducing electron-withdrawing effects.
    • Hydroxy group at position 1 increases polarity compared to the isobutyl group, likely improving water solubility .
4-Bromo-3-chloro-1-methylpyridin-2(1H)-one ()
  • Substituents : 1-methyl, 3-chloro, 4-bromo.
  • Molecular Formula: C₆H₅BrClNO.
  • Molecular Weight : ~222.45 g/mol.
  • Key Differences :
    • Bromine at position 4 (vs. chlorine in the target compound) increases molecular weight and may enhance halogen bonding.
    • Chloro at position 3 alters electronic distribution on the ring .

Alkyl Chain Modifications

1-Ethyl-6-methylpyridin-2(1H)-one ()
  • Substituents : 1-ethyl, 6-methyl.
  • Molecular Formula: Hypothetical C₈H₁₁NO.
  • Molecular Weight : ~137 g/mol.

Ring Saturation and Functional Groups

1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one ()
  • Substituents: 1-(4-aminophenyl), 3-chloro, partially saturated ring.
  • Molecular Formula : C₁₁H₁₁ClN₂O.
  • Molecular Weight : 222.67 g/mol.
  • Key Differences: Dihydro ring (partial saturation) increases conformational flexibility, possibly improving binding to biological targets like Apixaban-related enzymes. Aminophenyl group introduces aromatic amine functionality, enhancing hydrogen-bonding capacity .

Heterocyclic Core Variations

5-Chloro-6-methyl-1H-pyrimidin-4-one ()
  • Substituents : 5-chloro, 6-methyl.
  • Molecular Formula : C₅H₅ClN₂O.
  • Molecular Weight : ~144.45 g/mol.
  • Key Differences: Pyrimidinone core (two nitrogen atoms) vs. Chloro at position 5 may influence regioselectivity in reactions .

Biological Activity

4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one is a pyridine derivative characterized by its unique structural features, including a chloro substituent at the 4-position, an isobutyl group at the 1-position, and a methyl group at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which can be attributed to its functional groups and overall molecular structure.

  • Chemical Formula : C11H14ClN
  • CAS Number : 1447961-58-1
  • Molecular Structure :
    • Chloro group at the 4-position
    • Isobutyl group at the 1-position
    • Methyl group at the 6-position

The presence of these substituents suggests that this compound may participate in various chemical reactions, enhancing its potential for biological activity.

The biological activity of 4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one can be explored through its interactions with biological targets:

  • Nucleophilic Substitution Reactions : The chloro group can undergo nucleophilic substitution, which may lead to the formation of more biologically active derivatives.
  • Electrophilic Aromatic Substitution : The electron-withdrawing nature of the chloro substituent may facilitate electrophilic aromatic substitution, allowing for further modifications that enhance activity.
  • Condensation Reactions : The carbonyl functionality may participate in condensation reactions, which are crucial for synthesizing derivatives with improved biological profiles.

In Vitro and In Vivo Studies

Research has indicated that pyridine derivatives, including this compound, exhibit various biological activities such as anti-inflammatory, anticancer, and neuroprotective effects. Here are some notable findings:

  • Anti-inflammatory Activity : Similar compounds have shown significant inhibition of inflammatory pathways. For instance, derivatives with similar structures have been reported to inhibit cyclooxygenase enzymes (COX) effectively, suggesting that this compound may also possess anti-inflammatory properties .
  • Anticancer Potential : Studies on related pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have shown IC50 values in the low micromolar range against breast cancer and lung cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the compound influence its biological activity. A comparative analysis with other pyridine derivatives reveals:

Compound NameStructural FeaturesBiological Activity
4-Chloro-3-methylpyridin-2(1H)-oneChloro at 4-positionModerate anti-inflammatory
5-Methylsulfanyl-2-nitropyridineNitro group at 2-positionEnhanced anticancer activity
5-Bromo-3-(4-(isopropyl)piperazin-1-yl)Piperazine substituentSignificant neuroprotective effects

These comparisons illustrate how variations in substituents can lead to significant differences in biological activity and chemical reactivity among similar compounds.

Case Study 1: Anti-Cancer Activity

A study evaluating the anticancer potential of various pyridine derivatives found that compounds similar to 4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one exhibited substantial cytotoxicity against A549 lung cancer cells with IC50 values ranging from 10 to 20 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Effects

Research into neuroprotective activities indicated that certain pyridine derivatives could upregulate anti-apoptotic proteins like Bcl-2 and enhance antioxidant defenses in neuronal cells. This suggests that 4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one may also exhibit similar protective mechanisms against neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one, and how can yields be improved?

  • Methodology : Explore multi-step synthesis involving halogenation and alkylation. For example, adapt Method C (as described in ), which achieved a 36% yield for a structurally similar pyridinone derivative. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to enhance efficiency. Consider using trifluoromethylation or isobutyl group introduction via nucleophilic substitution. Monitor intermediates with thin-layer chromatography (TLC) and purify via recrystallization or column chromatography.
  • Data Reference : Pyridinone derivatives synthesized via Method C showed yields ranging from 19% to 67%, depending on substituents .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Identify characteristic peaks for the pyridinone core (e.g., downfield shifts for carbonyl groups and chlorine substituents). Compare with reference data for 6-methylpyridin-2(1H)-one derivatives (e.g., δ ~6.5 ppm for aromatic protons) .
  • IR : Confirm the presence of C=O (1650–1700 cm⁻¹) and C-Cl (550–850 cm⁻¹) bonds.
  • MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion [M+H]⁺. For example, a derivative with molecular weight ~219.67 g/mol showed an exact mass of 219.045 .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural characterization?

  • Methodology : Employ advanced NMR techniques such as 2D-COSY, HSQC, or NOESY to resolve overlapping signals. For example, if the isobutyl group’s proton signals interfere with aromatic peaks, use deuterated solvents (e.g., DMSO-d6) to sharpen resonances. Cross-validate with computational methods (DFT calculations) to predict chemical shifts .

Q. What experimental designs are suitable for evaluating the biological activity (e.g., analgesic effects) of this compound?

  • Methodology :

  • In vivo models : Use Sprague–Dawley rats or CD-1 mice for acute toxicity and thermal analgesia assays (e.g., hot-plate test). Administer doses ranging from 10–100 mg/kg and monitor latency to paw withdrawal .
  • Data analysis : Apply non-linear regression models (e.g., GraphPad Prism) to calculate ED50 values. Include control groups and statistical validation (p < 0.05 via ANOVA).

Q. How can the stability of 4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one be assessed under varying pH and storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to buffers (pH 1–13) and temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC at 0, 1, 3, and 6 months. For light sensitivity, use amber vials and compare with clear glass controls. Reference safety data protocols for pyridinone handling .

Mechanistic and Structure-Activity Relationship (SAR) Questions

Q. What strategies can elucidate the reaction mechanism of halogenation in pyridinone derivatives?

  • Methodology : Use isotopic labeling (e.g., ²H or ¹³C) to track chlorine incorporation. Perform kinetic studies under varying concentrations of halogenating agents (e.g., PCl5 or SOCl2). Analyze intermediates via stopped-flow IR or mass spectrometry .

Q. How can substituent modifications (e.g., replacing isobutyl with cyclopropyl) impact biological activity?

  • Methodology : Synthesize analogues with systematic substituent variations (e.g., 4-Chloro-1-cyclopropyl-6-methylpyridin-2(1H)-one). Compare their LogP, solubility, and receptor-binding affinity using in silico docking (AutoDock Vina) and in vitro assays (e.g., enzyme inhibition). Reference SAR trends from trifluoromethyl-substituted pyridinones .

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